N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

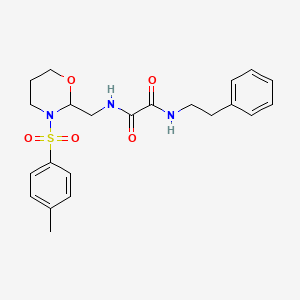

N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an oxalamide group, a tosyl-protected oxazinan ring, and a phenethyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-17-8-10-19(11-9-17)31(28,29)25-14-5-15-30-20(25)16-24-22(27)21(26)23-13-12-18-6-3-2-4-7-18/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBNXAHYQZNKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The tosyl group is introduced to protect the oxazinan ring during subsequent reactions. The phenethyl group is then attached to the nitrogen atom of the oxalamide through a series of nucleophilic substitution reactions. The final step involves the coupling of the oxazinan intermediate with the oxalamide moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the oxazinan ring or the phenethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-phenethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness

N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl-protected oxazinan ring and the phenethyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxalamide Group : Contributes to its biological activity.

- Tosyl-Protected Oxazinan Ring : Provides stability and specificity in interactions.

- Phenethyl Group : Enhances lipophilicity and potential receptor interactions.

This compound's mechanism involves interactions with specific molecular targets, potentially influencing enzyme activity and receptor binding. The exact pathways are still under investigation, but it has been suggested that the compound may act as an enzyme inhibitor or modulator of receptor activity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar in structure to this compound. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | A2780/RCIS | 52.8 | Cell cycle arrest |

| 5g | MCF-7 | Not specified | Dose-dependent inhibition of tubulin polymerization |

These findings indicate that compounds with similar structural motifs may exhibit significant antiproliferative effects through mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar oxazinan derivatives have been evaluated for their ability to inhibit key enzymes involved in various biological processes. For example, studies have highlighted the importance of specific functional groups in enhancing inhibitory activity against tyrosinase, a crucial enzyme in melanin synthesis .

Case Studies and Research Findings

- Cytotoxicity Studies : Compounds structurally related to this compound were tested for cytotoxic effects on cancer cell lines such as A2780 and MCF-7. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from low single digits to over 50 μM .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with tubulin, suggesting a competitive inhibition mechanism that could lead to effective anticancer therapies .

- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots demonstrated the mixed-type inhibition of tyrosinase by certain derivatives, indicating their potential as therapeutic agents for conditions related to melanin overproduction .

Q & A

Q. Advanced Research Focus

Variation of Substituents : Compare analogs with modified aryl (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) or heterocyclic groups (e.g., piperidinyl vs. oxazinan) .

Biological Assays : Test antimicrobial/anticancer activity via MIC/IC₅₀ assays, correlating results with logP and hydrogen-bond donor counts .

Computational Modeling : Use DFT to predict binding affinities to targets (e.g., enzyme active sites) based on electrostatic potential maps .

How to resolve contradictions in thermal property data for oxalamide-containing polymers?

Data Contradiction Analysis

Discrepancies in Tm and crystallinity often arise from:

- Synthetic Variability : Batch differences in oxalamide spacer length or purity (e.g., Tm = 200°C vs. 220°C for bis- vs. tris-oxalamide PEAs) .

- Characterization Methods : DSC heating rates (e.g., 10°C/min vs. 5°C/min) alter observed Tm values .

Mitigation : Standardize synthesis protocols and use complementary techniques (XRD for crystallinity, rheology for melt stability) .

What methodologies optimize oxalamide-based nucleators for poly(lactide) crystallization?

Q. Advanced Research Focus

- Solvent-Assisted Self-Assembly : Dissolve oxalamides in THF/acetone mixtures to form nanofibrillar nuclei .

- Melt Compounding : Blend PLA with 0.5–2 wt% oxalamide nucleators at 180–200°C .

- Kinetic Analysis : Use Avrami models to correlate nucleation density with cooling rates .

How are oxalamide ligands utilized in coordination chemistry?

Q. Advanced Research Focus

- Coordination Polymers (CPs) : N,N′-bis(3-pyridylmethyl)oxalamide forms 1D/2D CPs with Co(II), validated via IR and elemental analysis .

- Catalytic Applications : Cu-oxalamide complexes enable C–N coupling reactions (e.g., tricycle synthesis with 35–50% yields) .

How to analyze conformational dynamics of oxalamides via NMR?

Q. Methodological Guidance

- Rotamer Analysis : ¹H NMR coupling constants (e.g., ³JHH) identify trans/gauche conformers in solution .

- NOESY : Detects spatial proximity between NH protons and adjacent methylene groups .

What strategies address functional group incompatibility during oxalamide synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.